molecular formula C14H12O3 B1301121 Ethyl 2-naphthoyl formate CAS No. 73790-09-7

Ethyl 2-naphthoyl formate

Cat. No.: B1301121
CAS No.: 73790-09-7
M. Wt: 228.24 g/mol
InChI Key: BISFEMJTHWDHRB-UHFFFAOYSA-N
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Scientific Research Applications

Ethyl 2-naphthoyl formate has diverse applications in scientific research:

Future Directions

The future research directions for Ethyl 2-naphthoyl formate could involve exploring its potential biological activities, given the observed activities of related compounds. For instance, N-naphthoyl thiourea derivatives have shown significant anticancer activities . Therefore, this compound could be explored for similar potential applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-naphthoyl formate can be synthesized through several methods. One common approach involves the esterification of 2-naphthoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the compound’s purity for various applications.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-naphthoyl formate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Ethyl 2-naphthoate
  • Methyl 2-naphthoyl formate
  • Ethyl 1-naphthoyl formate

Comparison: this compound is unique due to its specific naphthalene ring position, which influences its reactivity and applications. Compared to ethyl 2-naphthoate, it has a formate group that allows for different chemical transformations. Mthis compound, on the other hand, has a methyl ester group, which can affect its solubility and reactivity .

Properties

IUPAC Name

ethyl 2-naphthalen-2-yl-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-2-17-14(16)13(15)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISFEMJTHWDHRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371372
Record name Ethyl 2-naphthoyl formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73790-09-7
Record name Ethyl 2-naphthoyl formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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